

In Vitro Profile of CH6953755: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

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This technical guide provides an in-depth overview of the preliminary in vitro studies of **CH6953755**, a potent and selective inhibitor of YES1 kinase. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

CH6953755 is an orally active small molecule that demonstrates high selectivity for YES1, a non-receptor tyrosine kinase belonging to the SRC family. In vitro studies have established that **CH6953755** exerts its anti-tumor effects by inhibiting the kinase activity of YES1. A critical aspect of this inhibition is the prevention of autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a key step in its enzymatic activation.^[1]

The primary downstream effector of YES1 signaling in the context of YES1-amplified cancers is the transcriptional co-activator Yes-associated protein 1 (YAP1).^{[2][3]} YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1, thereby controlling its transcriptional activity.^{[2][3]} By inhibiting YES1, **CH6953755** effectively suppresses the oncogenic activity of the YES1-YAP1 signaling axis, leading to reduced proliferation of cancer cells with YES1 gene amplification.^{[2][3]}

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies of **CH6953755**.

Parameter	Value	Reference
YES1 Kinase Inhibitory Activity (IC50)	1.8 nM	[1]

Cell Line	Description	CH6953755 Concentration Range (Cell Growth Inhibition)	Duration of Treatment	Reference
KYSE70	Esophageal Squamous Cell Carcinoma (YES1-amplified)	0.001 - 1 μ M	4 days	
OACP4 C	Esophageal Adenocarcinoma (YES1-amplified)	Not specified, but sensitive	4 days	[2]
RERF-LC-AI	Lung Squamous Cell Carcinoma (YES1-amplified)	Not specified, but sensitive	Not specified	
K562	Chronic Myelogenous Leukemia (non-YES1-amplified)	Tested as a control	4 days	[2]

Experiment	Cell Line	CH6953755 Concentration Range	Duration of Treatment	Effect	Reference
YES1 Autophosphorylation (Tyr426) Inhibition	KYSE70	0.001 - 1 μ M	2 hours	Prevention of autophosphorylation	[1]
TEAD Luciferase Reporter Activity Suppression	KYSE70, RERF-LC-AI	0.1, 0.3, 1, 3 μ M	Not specified	Suppression of reporter activity	

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below, based on the available information.

Cell Viability Assay

This assay is performed to determine the effect of **CH6953755** on the proliferation of cancer cell lines.

- **Cell Seeding:** Cancer cell lines, including those with YES1 gene amplification (e.g., KYSE70, OACP4 C) and without (e.g., K562), are seeded in 96-well plates at an appropriate density.
- **Compound Treatment:** The cells are treated with various concentrations of **CH6953755** (typically ranging from 0.001 to 1 μ M) for a period of 4 days. A vehicle control (e.g., DMSO) is included.
- **Viability Measurement:** After the incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

- **Data Analysis:** The luminescence signal is read using a plate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀) of **CH6953755** for each cell line.

Western Blot Analysis for YES1 Phosphorylation

This protocol is used to assess the inhibitory effect of **CH6953755** on the autophosphorylation of YES1.

- **Cell Treatment:** KYSE70 cells, which harbor YES1 amplification, are treated with a range of **CH6953755** concentrations (e.g., 0.001 to 1 μ M) for 2 hours.
- **Cell Lysis:** Following treatment, the cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
- **Immunoprecipitation (Optional but recommended):** YES1 protein can be immunoprecipitated from the cell lysates using a specific anti-YES1 antibody to enrich the target protein.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 at Tyr426. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An antibody for total YES1 is used as a loading control.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

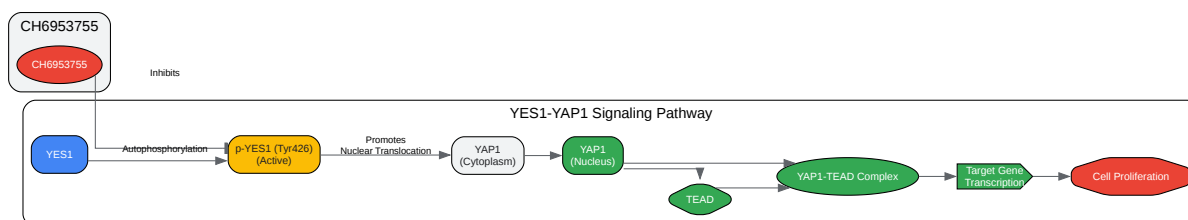
TEAD Luciferase Reporter Assay

This assay measures the effect of **CH6953755** on the transcriptional activity of the YES1 downstream effector, YAP1, which complexes with TEAD transcription factors.

- **Cell Transfection:** YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI) are transiently co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
- **Compound Treatment:** After transfection, the cells are treated with various concentrations of **CH6953755** (e.g., 0.1 to 3 μ M).
- **Luciferase Activity Measurement:** Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity is then calculated to determine the effect of **CH6953755** on TEAD-mediated transcription.

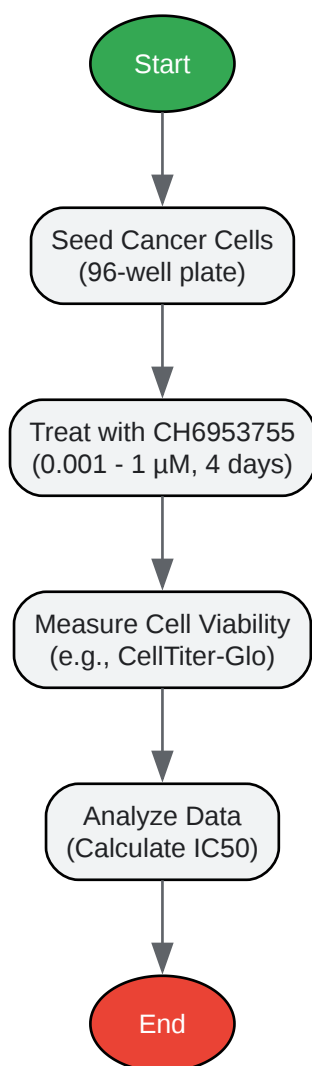
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.



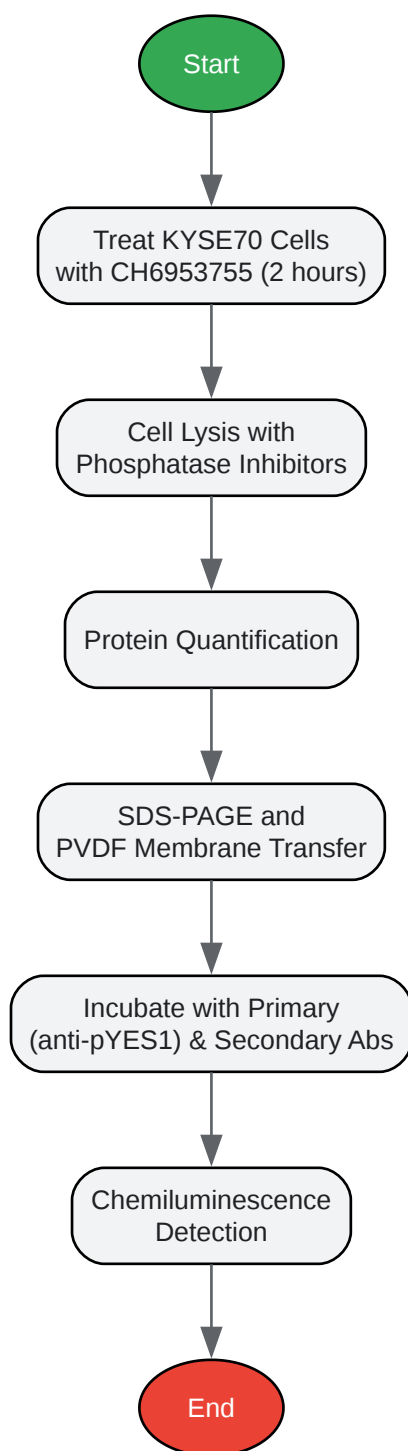
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Caption: Mechanism of action of **CH6953755** in the YES1-YAP1 signaling pathway.



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Caption: Workflow for the in vitro cell viability assay of **CH6953755**.



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Caption: Workflow for Western blot analysis of YES1 phosphorylation.

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- To cite this document: BenchChem. [In Vitro Profile of CH6953755: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824790#preliminary-in-vitro-studies-of-ch6953755]

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